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Introduction
Colon cancer is a leading cause of cancer-related mortality worldwide. The Fibroblast Growth

Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers,

including colon cancer, making it a promising target for therapeutic intervention. F1-7 is a

novel, potent, and selective small molecule pan-FGFR inhibitor.[1] This document provides a

detailed overview of the application of RNA-sequencing (RNA-seq) to elucidate the

transcriptomic changes and molecular mechanisms of action of F1-7 in human colon cancer

cells. Treatment of colon cancer cells with F1-7 has been shown to inhibit cell proliferation,

migration, and induce DNA damage, cell cycle arrest, apoptosis, and ferroptosis.[1][2] Whole-

genome RNA-seq analysis reveals that F1-7 significantly alters the expression of genes

enriched in the MAPK signaling pathway, apoptosis, and ferroptosis.[1][3]

Key Findings from RNA-Seq Analysis
RNA-seq analysis of HCT-116 colon cancer cells treated with F1-7 for 12 hours identified 187

significantly upregulated and 130 significantly downregulated mRNAs (fold change ≥ 2.0)

compared to a vehicle control.[1] The differentially expressed genes were functionally enriched

in pathways related to MAPK signaling, cell apoptosis, and ferroptosis.[1][3]
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Table 1: Representative Upregulated Genes in HCT-116
Cells Treated with F1-7 (Illustrative Data)

Gene Symbol Gene Name
Log2 Fold
Change
(Illustrative)

p-value
(Illustrative)

Putative
Function

DUSP6
Dual specificity

phosphatase 6
2.5 < 0.001

Negative

regulator of

MAPK signaling

GADD45A

Growth arrest

and DNA

damage-

inducible alpha

2.8 < 0.001

DNA damage

response,

apoptosis

PMAIP1

Phorbol-12-

myristate-13-

acetate-induced

protein 1 (Noxa)

3.1 < 0.001
Pro-apoptotic

protein

BBC3

BCL2 binding

component 3

(PUMA)

2.9 < 0.001
Pro-apoptotic

protein

CHAC1

ChaC glutathione

specific gamma-

glutamylcyclotran

sferase 1

3.5 < 0.001
Pro-ferroptotic

protein

SAT1

Spermidine/sper

mine N1-

acetyltransferase

1

2.6 < 0.001

Polyamine

catabolism,

ferroptosis

Disclaimer: The quantitative data in this table is illustrative, as the full dataset from the source

study is not publicly available. The gene selection and direction of regulation are based on the

functional enrichments reported in the cited literature.
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Table 2: Representative Downregulated Genes in HCT-
116 Cells Treated with F1-7 (Illustrative Data)

Gene Symbol Gene Name
Log2 Fold
Change
(Illustrative)

p-value
(Illustrative)

Putative
Function

FGF18
Fibroblast growth

factor 18
-2.2 < 0.001 Ligand for FGFR

CCND1 Cyclin D1 -2.5 < 0.001
Cell cycle

progression

MYC

MYC proto-

oncogene, bHLH

transcription

factor

-2.7 < 0.001
Cell proliferation,

oncogene

BCL2
BCL2, apoptosis

regulator
-2.1 < 0.001

Anti-apoptotic

protein

SLC7A11

Solute carrier

family 7 member

11

-3.0 < 0.001

Cysteine/glutama

te antiporter,

ferroptosis

inhibitor

GPX4
Glutathione

peroxidase 4
-2.4 < 0.001

Ferroptosis

inhibitor

Disclaimer: The quantitative data in this table is illustrative, as the full dataset from the source

study is not publicly available. The gene selection and direction of regulation are based on the

functional enrichments reported in the cited literature.

Signaling Pathways Affected by F1-7
The RNA-seq data, in conjunction with further experimental validation, indicates that F1-7

exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. This leads to the

modulation of downstream pathways, primarily the MAPK pathway, and the induction of

apoptosis and ferroptosis.
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Caption: F1-7 inhibits FGFR, blocking downstream MAPK and PI3K/AKT pathways.
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Experimental Protocols
Protocol 1: Colon Cancer Cell Culture and F1-7
Treatment

Cell Lines: Use human colon cancer cell lines such as HCT-116, RKO, or SW480.

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS)

and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

F1-7 Preparation: Dissolve F1-7 powder in DMSO to prepare a stock solution (e.g., 10 mM).

Store at -20°C.

Treatment:

1. Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction).

2. Allow cells to adhere and reach 60-70% confluency.

3. Dilute the F1-7 stock solution in fresh culture medium to the desired final concentrations

(e.g., 0, 1, 2, 4 µM).

4. Replace the existing medium with the F1-7-containing medium or vehicle control (medium

with the same concentration of DMSO).

5. Incubate for the desired time period (e.g., 12 or 24 hours) before harvesting for RNA

extraction.

Protocol 2: RNA Extraction and Quality Control
Harvesting:

1. Aspirate the culture medium.

2. Wash the cells once with ice-cold phosphate-buffered saline (PBS).

3. Lyse the cells directly in the culture well by adding 1 ml of TRIzol reagent (or similar) and

scraping the cells.
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RNA Isolation:

1. Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5

minutes.

2. Add 0.2 ml of chloroform, shake vigorously for 15 seconds, and incubate at room

temperature for 3 minutes.

3. Centrifuge at 12,000 x g for 15 minutes at 4°C.

4. Transfer the upper aqueous phase to a new tube.

5. Precipitate the RNA by adding 0.5 ml of isopropanol and incubate at room temperature for

10 minutes.

6. Centrifuge at 12,000 x g for 10 minutes at 4°C.

7. Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.

8. Centrifuge at 7,500 x g for 5 minutes at 4°C.

9. Air-dry the pellet and resuspend in nuclease-free water.

Quality Control:

1. Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a

NanoDrop spectrophotometer.

2. Evaluate RNA integrity (RIN score) using an Agilent Bioanalyzer or similar instrument. A

RIN score ≥ 7 is recommended for RNA-seq.

Protocol 3: RNA-Seq Library Preparation and
Sequencing

Library Preparation:

1. Start with 1 µg of total RNA per sample.
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2. Enrich for mRNA using oligo(dT) magnetic beads.

3. Fragment the mRNA into smaller pieces.

4. Synthesize first-strand cDNA using reverse transcriptase and random primers.

5. Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

6. Perform end repair, A-tailing, and ligate sequencing adapters.

7. Purify the ligated fragments and perform PCR amplification to enrich the library.

8. Use a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit) and follow the

manufacturer's instructions.

Sequencing:

1. Quantify the final libraries and pool them.

2. Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g.,

NovaSeq).

RNA-Seq Data Analysis Workflow
The following workflow outlines the key steps for analyzing the raw sequencing data to identify

differentially expressed genes and enriched pathways.
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Caption: A standard bioinformatics workflow for RNA-seq data analysis.

Conclusion
RNA-seq is a powerful tool for understanding the global transcriptomic changes induced by

novel therapeutic agents like F1-7. The analysis of colon cancer cells treated with F1-7 reveals

a mechanism of action centered on the inhibition of the FGFR pathway, leading to the

suppression of pro-proliferative signaling and the activation of cell death programs, including
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apoptosis and ferroptosis. These findings provide a strong rationale for the continued

development of F1-7 as a potential anti-cancer drug for colon cancer.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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